7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial dna gyrase and topoisomerase iv , two key enzymes for DNA replication. These enzymes are crucial for bacterial growth and survival, making them ideal targets for antimicrobial agents .
Mode of Action
Based on the known action of similar compounds, it can be inferred that this compound may interact with its targets (dna gyrase and topoisomerase iv) and inhibit their function, thereby preventing dna replication and bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, the compound likely disrupts dna replication, a critical process in the bacterial cell cycle . This disruption can lead to cell death and a reduction in bacterial population.
Pharmacokinetics
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound likely causes bacterial cell death by inhibiting dna replication .
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-16(31)17-7-9-18(10-8-17)28-11-13-29(14-12-28)23-25-15-20-21(26-23)27-24(33)30(22(20)32)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3,(H,25,26,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPUWPBXZCRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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